5-Bromo-2-methyl-3-nitropyridine

Medicinal Chemistry Cross-Coupling Building Blocks

5-Bromo-2-methyl-3-nitropyridine (911434-05-4) is the validated starting material for MLN0905 (PLK1 inhibitor) and flumatinib (BCR-ABL inhibitor) synthesis. Its orthogonal 5-bromo (Suzuki handle) and 3-nitro (reduction handle) groups enable sequential derivatization with 90–95% reduction yield, reducing protecting group steps. The 2-methyl group provides steric shielding that enhances cross-coupling regioselectivity vs. non-methylated analogs. Procure this specific regioisomer to avoid isomer-dependent synthetic failure and ensure reproducibility in kinase inhibitor programs.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 911434-05-4
Cat. No. B155815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-3-nitropyridine
CAS911434-05-4
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
InChIKeyFZZLWWNOYMHSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-3-nitropyridine CAS 911434-05-4: Technical Specifications and Procurement-Ready Data Sheet


5-Bromo-2-methyl-3-nitropyridine (CAS: 911434-05-4) is a heterocyclic aromatic compound belonging to the nitropyridine class, characterized by a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring [1]. With a molecular formula of C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol, this compound exists as a light yellow to amber or dark green crystalline powder at room temperature [2]. Its calculated LogP value of 1.8 and topological polar surface area of 58.7 Ų define its physicochemical profile for synthetic chemistry applications [3].

5-Bromo-2-methyl-3-nitropyridine Substitution Risks: Why Analog Interchange Compromises Synthetic Outcomes


Interchanging 5-bromo-2-methyl-3-nitropyridine with other halogenated nitropyridine analogs without rigorous validation introduces substantial synthetic risk due to the unique orthogonality of its 5-bromo, 2-methyl, and 3-nitro substitution pattern. This specific arrangement governs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and influences the electronic environment of the pyridine ring, directly affecting both reaction yields and downstream biological activity of derived pharmacophores [1][2]. The 2-methyl group sterically and electronically modulates reactivity at the 3-position nitro group and the 5-position bromine handle, a tuning effect absent in non-methylated analogs such as 5-bromo-3-nitropyridine or in isomers like 3-bromo-2-methyl-5-nitropyridine [3]. Furthermore, the demonstrated utility of this specific regioisomer as a reactant in the synthesis of MLN0905, a potent and orally bioavailable PLK1 inhibitor, establishes a validated synthetic path that generic alternatives cannot guarantee without extensive re-optimization .

5-Bromo-2-methyl-3-nitropyridine Comparative Performance: Quantified Differentiation Data for Procurement Decisions


Orthogonal Reactivity Profile: 5-Bromo vs. 3-Nitro Functional Group Distinction for Sequential Derivatization

5-Bromo-2-methyl-3-nitropyridine provides a chemically orthogonal dual-handle system where the 5-bromo substituent is selectively addressable for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while the 3-nitro group remains intact for subsequent reduction to a primary amine. This contrasts with non-orthogonal analogs such as 2-bromo-3-nitropyridine, where the proximity of the bromine and nitro groups on adjacent positions can lead to competitive reactivity and reduced selectivity in sequential transformations [1]. The 2-methyl group further enhances this orthogonality by providing steric shielding that modulates the reactivity of the adjacent 3-nitro moiety .

Medicinal Chemistry Cross-Coupling Building Blocks

Validated Reduction Yield: 90% Conversion to 5-Bromo-2-methylpyridin-3-amine for Downstream Amination

In a documented synthetic procedure, 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) was reduced using iron powder (20 g) and concentrated aqueous HCl (5 mL) in industrial methanol (330 mL) under reflux conditions for 2 hours. The reaction yielded 5-bromo-2-methylpyridin-3-amine as an orange solid in 90% yield (10.7 g), with structural confirmation by ¹H NMR (400 MHz, CDCl₃, δ): 7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br.s, 2H), 2.25 (s, 3H) [1]. An alternative procedure using iron powder (8.4 g, 150 mmol) and ammonium chloride (8.1 g, 150 mmol) in methanol/water (4:1, 100 mL) at 80°C for 2 hours achieved a 95% yield (10.6 g) of a white solid [2].

Synthetic Methodology Process Chemistry Nitro Reduction

Proven Utility in PLK1 Inhibitor MLN0905: Differentiated from Non-PLK1 Nitropyridine Building Blocks

5-Bromo-2-methyl-3-nitropyridine serves as a specific reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . MLN0905 demonstrated prolonged mitotic arrest in vivo following oral administration to tumor-bearing nude mice and achieved tumor growth inhibition in efficacy studies . This specific utility distinguishes 5-bromo-2-methyl-3-nitropyridine from other bromo-nitropyridine isomers (e.g., 3-bromo-2-methyl-5-nitropyridine or 2-bromo-5-methyl-3-nitropyridine) that are not documented as direct precursors to clinically advanced PLK1 inhibitors .

Kinase Inhibition Oncology PLK1 MLN0905

Commercial Purity Specifications: >98.0% (GC) with Defined Melting Range for Reproducible Synthetic Outcomes

Commercially available 5-bromo-2-methyl-3-nitropyridine is supplied with a minimum purity specification of >98.0% as determined by gas chromatography (GC), with a melting point range of 38.0 to 42.0°C [1]. Suppliers including Capot Chemical specify purity at ≥98% with melting point 38–41°C and moisture content ≤0.5% [2]. These defined purity and thermal benchmarks ensure batch-to-batch consistency for reproducible reaction outcomes, in contrast to less rigorously characterized custom-synthesized analogs that may contain isomeric impurities or residual solvents affecting downstream coupling efficiency .

Quality Control Analytical Chemistry Procurement

5-Bromo-2-methyl-3-nitropyridine High-Impact Applications: Where This Building Block Delivers Differentiated Value


Synthesis of PLK1 Inhibitor MLN0905 and Related Kinase-Targeted Oncology Candidates

Procure 5-bromo-2-methyl-3-nitropyridine as the defined starting material for constructing MLN0905, a potent and orally bioavailable PLK1 inhibitor with demonstrated in vivo mitotic arrest and tumor growth inhibition . The compound's 5-bromo handle enables Pd-catalyzed cross-coupling to install aryl or heteroaryl groups, while the 3-nitro group is reduced to the corresponding amine for subsequent amide bond formation in the final inhibitor scaffold [1]. This validated synthetic path mitigates the risk of isomer-dependent failure observed with alternative bromo-nitropyridine regioisomers .

Sequential Functionalization via Orthogonal Reactive Handles for Library Synthesis

Employ 5-bromo-2-methyl-3-nitropyridine in diversity-oriented synthesis where the meta-relationship between the 5-bromo (Suzuki-Miyaura handle) and 3-nitro (reduction handle) groups enables sequential, non-interfering derivatization . The 2-methyl group provides steric shielding that enhances regioselectivity during cross-coupling, distinguishing this building block from non-methylated analogs such as 5-bromo-3-nitropyridine [1]. This orthogonality reduces protecting group steps and streamlines the synthesis of pyridine-based compound libraries for high-throughput screening .

High-Yield Reduction to 5-Bromo-2-methylpyridin-3-amine for Nitrogen-Containing Heterocycles

Utilize the documented 90–95% reduction yield of 5-bromo-2-methyl-3-nitropyridine to 5-bromo-2-methylpyridin-3-amine using iron-based reducing systems . The resulting aminopyridine serves as a versatile intermediate for constructing fused heterocyclic systems including azaindoles, naphthyridines, and pyridopyrimidines relevant to kinase inhibition and antiviral programs [1]. The high reduction efficiency minimizes material loss and supports cost-effective scale-up from gram to kilogram quantities .

Flumatinib Intermediate Synthesis for BCR-ABL Tyrosine Kinase Inhibitor Production

Deploy 5-bromo-2-methyl-3-nitropyridine as a key intermediate in the preparation method of flumatinib, an antitumor drug targeting BCR-ABL tyrosine kinase . The compound is specifically utilized in the synthesis of intermediate VI (5-bromo-2-methyl-3-nitropyridine), which is subsequently coupled to form N-(6-methyl-5-nitropyridine-3-yl)-4-((4-methylpiperazine-1-yl)methyl)-3-(trifluoromethyl)benzamide [1]. This application differentiates the compound from other nitropyridine building blocks not validated for this clinically approved kinase inhibitor scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methyl-3-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.